Cas no 2680869-10-5 (1-Acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid)

1-Acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2680869-10-5
- EN300-28275972
- 1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid
- 1-Acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid
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- Inchi: 1S/C12H13NO4/c1-8(14)13-4-5-17-7-10-3-2-9(12(15)16)6-11(10)13/h2-3,6H,4-5,7H2,1H3,(H,15,16)
- InChI Key: YBZSILVPRRRHBD-UHFFFAOYSA-N
- SMILES: O1CC2C=CC(C(=O)O)=CC=2N(C(C)=O)CC1
Computed Properties
- Exact Mass: 235.08445790g/mol
- Monoisotopic Mass: 235.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 66.8Ų
1-Acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28275972-1.0g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 95.0% | 1.0g |
$1299.0 | 2025-03-19 | |
Enamine | EN300-28275972-5.0g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 95.0% | 5.0g |
$3770.0 | 2025-03-19 | |
Enamine | EN300-28275972-0.1g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 95.0% | 0.1g |
$1144.0 | 2025-03-19 | |
Enamine | EN300-28275972-0.5g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 95.0% | 0.5g |
$1247.0 | 2025-03-19 | |
Enamine | EN300-28275972-10g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 10g |
$5590.0 | 2023-09-09 | ||
Enamine | EN300-28275972-0.05g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 95.0% | 0.05g |
$1091.0 | 2025-03-19 | |
Enamine | EN300-28275972-2.5g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 95.0% | 2.5g |
$2548.0 | 2025-03-19 | |
Enamine | EN300-28275972-5g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 5g |
$3770.0 | 2023-09-09 | ||
Enamine | EN300-28275972-1g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 1g |
$1299.0 | 2023-09-09 | ||
Enamine | EN300-28275972-0.25g |
1-acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid |
2680869-10-5 | 95.0% | 0.25g |
$1196.0 | 2025-03-19 |
1-Acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid Related Literature
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1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
Additional information on 1-Acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid
Introduction to 1-Acetyl-1,2,3,5-Tetrahydro-4,1-Benzoxazepine-8-Carboxylic Acid
The compound 1-Acetyl-1,2,3,5-Tetrahydro-4,1-Benzoxazepine-8-Carboxylic Acid, identified by the CAS number 2680869-10-5, is a significant molecule in the field of organic chemistry. This compound belongs to the class of benzoxazepines, which are heterocyclic compounds with a fused benzene ring and a seven-membered ring containing oxygen and nitrogen atoms. The structure of this compound is characterized by an acetyl group attached to the tetrahydrobenzoxazepine ring system and a carboxylic acid group at the 8-position.
The synthesis of this compound involves a series of carefully designed reactions that highlight the versatility of benzoxazepine derivatives. Recent studies have shown that such compounds can be synthesized through various methods, including cyclization reactions and coupling techniques. The acetyl group in this molecule plays a crucial role in modulating its physical and chemical properties. For instance, it contributes to the compound's solubility and stability under different conditions.
One of the most interesting aspects of this compound is its potential application in pharmaceutical research. Benzoxazepines have been explored for their pharmacological activities in various therapeutic areas. Recent research has focused on their anti-inflammatory properties and their ability to modulate certain cellular pathways. The presence of the carboxylic acid group in this compound makes it a promising candidate for further exploration in drug development.
In addition to its pharmacological applications, this compound has also been studied for its role in material science. The tetrahydrobenzoxazepine core provides a rigid framework that can be utilized in designing advanced materials with specific mechanical or electronic properties. Researchers have recently investigated its potential as a building block for constructing supramolecular assemblies and functional polymers.
The structural uniqueness of 1-Acetyl-1,2,3,5-Tetrahydro-4,1-Benzoxazepine-8-Carboxylic Acid makes it an excellent model for studying molecular recognition and self-assembly processes. Its ability to form hydrogen bonds due to the carboxylic acid group has been exploited in designing stimuli-responsive materials. These materials can exhibit reversible changes in their properties upon exposure to external stimuli such as temperature or pH.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the conjugated system within the benzoxazepine ring significantly influences its electronic properties. This understanding has paved the way for its application in optoelectronic devices where precise control over electronic transitions is essential.
In conclusion, 1-Acetyl-1,2,3,5-Tetrahydro-4,1-Benzoxazepine-8-Carboxylic Acid (CAS No: 2680869-10-5) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for both fundamental research and applied studies. As ongoing research continues to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly important role in various fields of science and technology.
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